

An In-Depth Technical Guide to S-Ethylisothiourea Hydrobromide

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Compound of Interest

Compound Name: *S-Ethylisothiourea hydrobromide*

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: **S-Ethylisothiourea hydrobromide** (SEIT), a prominent member of the S-alkylisothiourea class of compounds, is a potent inhibitor of nitric oxide synthases (NOS). Its structure, mimicking the guanidino group of the natural NOS substrate L-arginine, allows it to act as a competitive inhibitor of all three NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).^{[1][2]} This technical guide provides a comprehensive overview of the structure, properties, biological activity, and synthesis of SEIT, presenting quantitative data in structured tables and detailed experimental protocols for its preparation and analysis.

Chemical Structure and Physicochemical Properties

S-Ethylisothiourea hydrobromide is the hydrobromide salt of the parent compound S-Ethylisothiourea. The positive charge on the isothiouronium group is delocalized across the nitrogen and sulfur atoms.

Caption: 2D structure of the S-Ethylisothiouronium cation.

Table 1: Physicochemical and Identification Properties

Property	Value	Reference(s)
IUPAC Name	ethyl carbamimidothioate;hydrobromide	[3]
Synonyms	SEIT (HBr), Ethiron bromide, 2-Ethyl-2-thiopseudourea hydrobromide	[4]
CAS Number	1071-37-0	[4][5]
Molecular Formula	C ₃ H ₈ N ₂ S · HBr	[4][5]
Molecular Weight	185.09 g/mol	[5][6]
Appearance	White to almost white crystalline solid/powder	[6][7][8]
Melting Point	79-81 °C	[6][8]
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 10 mg/mL	[4]
SMILES	CCSC(=N)N.Br	[6][9]
InChI Key	SWXXKWPYNMZFTE-UHFFFAOYSA-N	[4][9]

Spectroscopic and Analytical Data

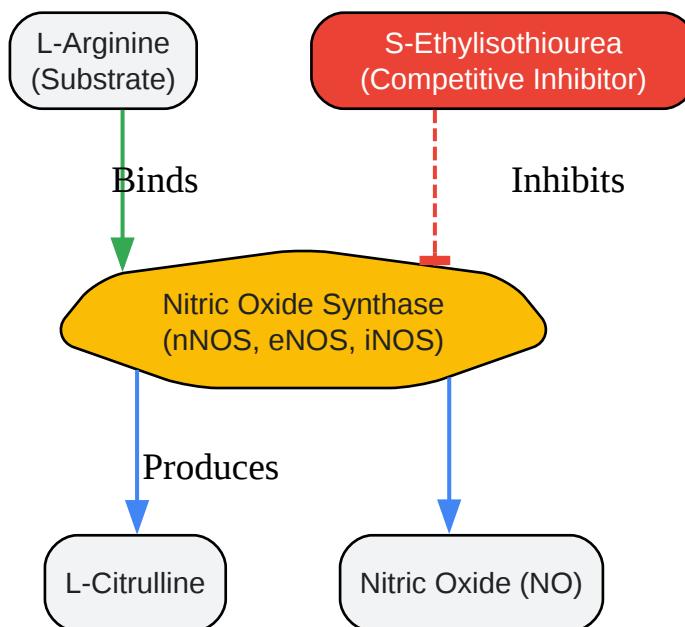
Structural confirmation and purity assessment of synthesized **S-Ethylisothiourea hydrobromide** are performed using standard analytical techniques. While detailed spectral data requires access to specific batches, the expected characteristics are summarized below.

Table 2: Summary of Spectroscopic Data

Technique	Description	Reference(s)
¹ H NMR	Expected signals include a triplet for the methyl (-CH ₃) protons, a quartet for the methylene (-CH ₂ -) protons coupled to the methyl group, and a broad singlet for the amino (-NH ₂) protons.	[9][10]
¹³ C NMR	Expected signals for the ethyl group carbons and the central amidino carbon.	[9]
IR Spectroscopy	Characteristic peaks for N-H stretching (amine), C-N stretching, and C-S stretching are expected.	[9]
Mass Spectrometry (MS)	The parent compound (free base) has an exact mass of approximately 104.04 Da. Mass spectra would show a primary ion corresponding to the S-Ethylisothiouronium cation [C ₃ H ₉ N ₂ S] ⁺ .	[3]
Purity (Titration)	Purity is often determined by argentometric titration, with typical values being ≥97-98%.	[5]

Biological Activity and Mechanism of Action

S-Ethylisothiourea is a potent, competitive inhibitor of all three isoforms of nitric oxide synthase (NOS).^[1] The isothiouronium group mimics the guanidinium group of L-arginine, allowing it to bind to the enzyme's active site and block the synthesis of nitric oxide (NO) and L-citrulline.^[10] This inhibition is reversible and can be overcome by increasing the concentration of L-arginine.^{[1][11]} The ethyl substitution on the sulfur atom is thought to fit into a small hydrophobic pocket in the active site, contributing to its high potency.^[2]

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Caption: Competitive inhibition of the Nitric Oxide Synthase (NOS) pathway.

Table 3: Inhibitory Constants (Ki) for Human NOS Isoforms

NOS Isoform	Ki Value (nM)	Reference(s)
iNOS	17 - 19	[2][4][12]
eNOS	36 - 39	[2][4][12]
nNOS	29	[2][4][12]

Note: Ki values can vary slightly depending on the assay conditions.

Experimental Protocols

Synthesis of S-Ethyliothiourea Hydrobromide

The synthesis is achieved via the S-alkylation of thiourea with ethyl bromide.[10] This nucleophilic substitution reaction is a standard and efficient method for preparing S-alkylisothiouronium salts.[13]

Materials:

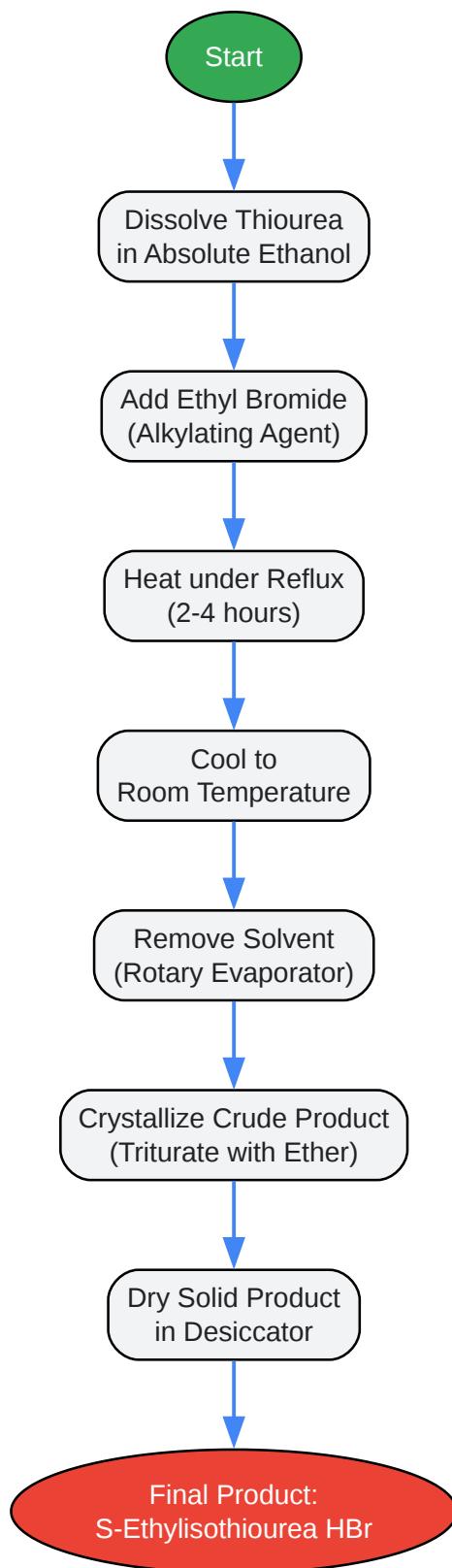
- Thiourea (1.0 equivalent)
- Ethyl bromide (1.1 - 1.2 equivalents)
- Absolute Ethanol (as solvent)
- Round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Rotary evaporator
- Crystallization dish or beaker
- Desiccator

Protocol:

- Reaction Setup: In a round-bottom flask, dissolve powdered thiourea in absolute ethanol. Equip the flask with a reflux condenser.
- Addition of Alkylating Agent: Add ethyl bromide to the stirred thiourea solution.
- Reaction Conditions: Gently warm the mixture on a water bath (55-65 °C) or heat to reflux for 2-4 hours.[10][13] The reaction progress can be monitored by the dissolution of the solid thiourea.[13]
- Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol and any excess ethyl bromide under reduced pressure using a rotary evaporator. The bath temperature can be slowly raised to boiling to ensure complete removal.[13]
- Crystallization and Purification: The resulting crude product, often an oil, is transferred to a beaker and allowed to crystallize. Trituration with a non-polar solvent like diethyl ether can be

used to induce crystallization and wash away impurities.[10]

- Drying: The resulting solid is pulverized and dried thoroughly in a desiccator to yield the final white crystalline product.[13] Yields for this general method are typically high, often exceeding 90%. [13]



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Caption: A schematic workflow for the synthesis of **S-Ethylisothiourea hydrobromide**.

In Vitro NOS Inhibition Assay (L-Citrulline Conversion Assay)

This assay quantifies the inhibitory effect of SEIT by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Objective: To determine the IC_{50} or K_i value of SEIT for a specific NOS isoform.

Materials:

- Purified NOS isoform (iNOS, eNOS, or nNOS)
- Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)
- [3 H]L-arginine
- NADPH
- Required cofactors (e.g., $CaCl_2$, Calmodulin for eNOS/nNOS)
- **S-Ethylisothiourea hydrobromide** stock solution
- Stop Buffer (e.g., HEPES, pH 5.5, with EDTA)
- Dowex AG 50W-X8 resin (Na^+ form)
- Liquid scintillation counter

Protocol:

- Reaction Setup: Prepare a reaction mixture in microcentrifuge tubes containing Reaction Buffer, NADPH, cofactors (if needed), and [3 H]L-arginine.
- Inhibitor Addition: Add varying concentrations of SEIT to the tubes. Include a vehicle control (no inhibitor).
- Initiate Reaction: Add the purified NOS enzyme to start the reaction.

- Incubation: Incubate the tubes at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction remains in the linear range.
- Stop Reaction: Terminate the reaction by adding ice-cold Stop Buffer.
- Separation: Apply the reaction mixture to columns containing equilibrated Dowex resin. The positively charged [³H]L-arginine binds to the resin, while the neutral [³H]L-citrulline flows through.
- Quantification: Measure the radioactivity of the eluate using a liquid scintillation counter to quantify the amount of [³H]L-citrulline produced.
- Data Analysis: Calculate the percentage of inhibition at each SEIT concentration relative to the control. Plot the data to determine the IC₅₀ value. The K_i value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, assuming competitive inhibition.[2]

Conclusion

S-Ethylisothiourea hydrobromide is a well-characterized, potent, and competitive inhibitor of nitric oxide synthases. Its straightforward synthesis and established biological activity make it a valuable pharmacological tool for researchers investigating the roles of nitric oxide in various physiological and pathological processes. The comprehensive data and protocols provided in this guide serve as a critical resource for its effective application in a research and drug development setting.

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